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Compound of Interest

Compound Name:
3,5-Difluoro-3'-morpholinomethyl

benzophenone

CAS No.: 898792-32-0

Cat. No.: B1325646

Get Quote

Executive Summary
The benzophenone scaffold represents a privileged structure in medicinal chemistry, serving as

a core pharmacophore for a diverse array of therapeutic agents. This guide focuses specifically

on difluorinated benzophenone derivatives (DFBPs). The strategic incorporation of two fluorine

atoms—typically at the 4,4' or 2,4 positions—modulates physicochemical properties such as

lipophilicity, metabolic stability, and conformation, often resulting in enhanced biological

potency compared to non-fluorinated or mono-fluorinated analogs. This document details the

synthesis, structure-activity relationships (SAR), and validated biological activities of DFBPs,

providing actionable protocols for researchers.

Chemical Basis & Strategic Fluorination
The Fluorine Effect
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The introduction of fluorine into the benzophenone core is not merely a steric modification; it is

an electronic and metabolic strategy.

Metabolic Blockade: Substitution at the para (4,4') positions blocks Cytochrome P450-

mediated hydroxylation, significantly extending the half-life (

) of the molecule.

Bioisosterism: The C-F bond mimics the C-H bond in size but introduces strong

electronegativity, altering the pKa of neighboring functional groups and enhancing binding

interactions with target proteins via dipole-dipole interactions.

Lipophilicity: DFBPs generally exhibit higher

values, facilitating passive transport across cell membranes and the blood-brain barrier
(BBB).

Synthesis Strategies
Two primary pathways are employed for the synthesis of DFBPs. The choice depends on the

desired substitution pattern.

Pathway A: Friedel-Crafts Acylation (Electrophilic Aromatic
Substitution)
This is the standard industrial and laboratory method for symmetric derivatives like 4,4'-

difluorobenzophenone.

Reagents: Fluorobenzene + 4-Fluorobenzoyl chloride.[1]

Catalyst: Aluminum chloride (

) or Ferric chloride (

).

Mechanism: Generation of an acylium ion followed by electrophilic attack on the electron-rich

fluorobenzene ring.
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Pathway B: Nucleophilic Aromatic Substitution (

)
Used for accessing asymmetric or highly substituted derivatives from perfluorinated precursors.

Precursor: Bis(2,4,5-trifluorophenyl)methanone.[2]

Nucleophiles: Amines, alkoxides, or thiols.

Selectivity: Controlled by temperature and solvent polarity (e.g., DMF vs. DMSO).
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Figure 1: Synthetic pathways for accessing symmetric and asymmetric difluorinated

benzophenones.

Biological Activities & Mechanisms[3][4][5][6][7][8]
Anticancer Activity
Recent studies highlight the potency of DFBPs against solid tumors, particularly breast (MDA-

MB-231) and cervical (KB-3-1) cancer lines.
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Mechanism of Action:

Microtubule Destabilization: Similar to combretastatins, certain DFBPs bind to the

colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M

phase.

Kinase Inhibition: Fluorinated benzophenones have shown affinity for the ATP-binding

pockets of EGFR and VEGFR-2, disrupting downstream signaling pathways

(Ras/Raf/MEK) essential for proliferation and angiogenesis.

Key Data: Compounds with malononitrile modifications at the carbonyl position (converting

the ketone to a dicyanovinyl group) showed IC50 values in the low micromolar range (

), outperforming gemcitabine in specific resistant lines.

Antimicrobial & Antiviral Potential[4][5][9]
Anti-HIV (NNRTIs): DFBPs serve as non-nucleoside reverse transcriptase inhibitors

(NNRTIs). The benzophenone core fits into the hydrophobic pocket of the HIV-1 reverse

transcriptase enzyme. The fluorine atoms at the 4,4' positions are critical for optimizing

hydrophobic contacts with aromatic residues (e.g., Tyr181, Tyr188) in the binding pocket.

Antibacterial: 2,6-difluorobenzamide motifs (structurally related to DFBPs) exhibit activity

against MRSA by targeting the cell division protein FtsZ.[3]

Anti-inflammatory Activity
DFBPs exhibit dual inhibition of Cyclooxygenase (COX-1/COX-2) enzymes. The lipophilic

fluorine atoms facilitate entry into the arachidonic acid binding channel of the COX enzyme,

while the ketone moiety can form hydrogen bonds with key residues (e.g., Arg120), preventing

the conversion of arachidonic acid to prostaglandins.
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Figure 2: Multi-target mechanism of action for difluorinated benzophenone derivatives.

Structure-Activity Relationship (SAR)[10]
The position of the fluorine atom is the determinant of biological specificity.
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Position Effect on Activity Primary Indication

4,4'-Difluoro

Increases metabolic stability

(blocks p-hydroxylation);

enhances lipophilicity.

Anti-HIV, Neuroprotection

2,4-Difluoro

Introduces steric twist;

enhances solubility; increases

reactivity for

derivatization.

Anticancer (Tubulin binding)

2,2'-Difluoro

Forces non-planar

conformation due to steric

clash; alters receptor fit.

Antimicrobial

Experimental Protocols
Protocol A: Synthesis of 4,4'-Difluorobenzophenone
(Friedel-Crafts)
This protocol yields high-purity intermediate for further derivatization.

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and dropping funnel. Maintain an inert nitrogen atmosphere.

Reagent Mix: Charge the flask with Fluorobenzene (50 mL, excess, serves as solvent and

reactant) and Aluminum Chloride (

, 15 g, 1.1 eq). Cool to 0°C in an ice bath.

Addition: Dropwise add 4-Fluorobenzoyl chloride (14 mL, 1.0 eq) over 30 minutes. The

solution will turn orange/red (acylium complex formation).

Reaction: Remove ice bath and reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc

9:1).

Quench: Pour the reaction mixture slowly into 200 mL of ice-water containing 10 mL

concentrated HCl to decompose the aluminum complex.
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Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with

saturated

and Brine.

Purification: Dry over anhydrous

, concentrate in vacuo. Recrystallize from Ethanol to yield white crystalline needles (Yield:
~85%).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Validating anticancer potential against MDA-MB-231 cells.

Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5%

.

Treatment: Prepare stock solution of the DFBP derivative in DMSO. Dilute with media to final

concentrations (0.1, 1, 5, 10, 50, 100

). Add to wells (triplicate). Ensure final DMSO concentration < 0.5%.

Incubation: Incubate for 48 hours.

MTT Addition: Add 20

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan
crystals form.

Solubilization: Aspirate media carefully. Add 150

DMSO to dissolve crystals. Shake plate for 10 mins.

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using

non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary
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Representative biological data derived from recent literature comparisons.

Compound ID Substitution
Cell Line /
Target

Activity (

/ MIC)
Reference

GW678248
Benzophenone

deriv.[4][5][6][7]

HIV-1 RT (Wild

Type)
0.5 nM [1]

Compound 7b
4,4'-Difluoro +

Malononitrile

KB-3-1 (Cervical

Cancer)
2.2 [2]

Compound 7b
4,4'-Difluoro +

Malononitrile

MDA-MB-231

(Breast Cancer)
4.5 [2]

Gemcitabine (Control) KB-3-1 ~8.0 [2]

2,6-DFBA

2,6-

Difluorobenzami

de

MRSA (Bacteria) MIC: 2-4 [3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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